Cas no 54286-62-3 (2,1,3-Benzoxadiazole-5-carbonitrile)

2,1,3-Benzoxadiazole-5-carbonitrile is a heterocyclic organic compound featuring a fused benzoxadiazole ring system with a cyano substituent at the 5-position. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and pharmaceutical research. Its electron-withdrawing cyano group enhances reactivity, facilitating its use as a versatile intermediate in synthesizing fluorescent dyes, optoelectronic materials, and biologically active molecules. The compound's stability and compatibility with various reaction conditions further contribute to its utility in organic synthesis. Researchers also explore its potential in sensor development due to its distinct luminescent characteristics. Proper handling and storage are recommended to maintain its integrity.
2,1,3-Benzoxadiazole-5-carbonitrile structure
54286-62-3 structure
商品名:2,1,3-Benzoxadiazole-5-carbonitrile
CAS番号:54286-62-3
MF:C7H3N3O
メガワット:145.11822
MDL:MFCD00206789
CID:367333
PubChem ID:2735452

2,1,3-Benzoxadiazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • Benzo[c][1,2,5]oxadiazole-5-carbonitrile
    • 2,1,3-Benzoxadiazole-5-carbonitrile
    • 5-Benzofurazancarbonitril
    • 5-Cyano-2,1,3-benzoxadiazole
    • Benzofurazan-5-carbonitrile
    • CS-0319862
    • FT-0609009
    • AS-9289
    • KTYXSXUKPAXKOW-UHFFFAOYSA-N
    • MFCD00206789
    • DTXSID00370730
    • EN300-101839
    • J-506702
    • SCHEMBL1420076
    • F87968
    • 54286-62-3
    • A830082
    • AKOS006227567
    • 3-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)PROPIONICACID
    • 2,1,3-benzoxadiazole-5-carbonitrile, AldrichCPR
    • DB-022574
    • MDL: MFCD00206789
    • インチ: InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H
    • InChIKey: KTYXSXUKPAXKOW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=NON=C2C=C1C#N

計算された属性

  • せいみつぶんしりょう: 145.02800
  • どういたいしつりょう: 145.028
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 62.7Ų

じっけんとくせい

  • 密度みつど: 1.41
  • ゆうかいてん: 86 °C
  • ふってん: 288.2ºCat 760 mmHg
  • フラッシュポイント: 128.1 ºC
  • 屈折率: 1.641
  • PSA: 62.71000
  • LogP: 1.09448

2,1,3-Benzoxadiazole-5-carbonitrile セキュリティ情報

2,1,3-Benzoxadiazole-5-carbonitrile 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,1,3-Benzoxadiazole-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-101839-0.25g
2,1,3-benzoxadiazole-5-carbonitrile
54286-62-3 95%
0.25g
$128.0 2023-10-28
Key Organics Ltd
AS-9289-1MG
2,1,3-benzoxadiazole-5-carbonitrile
54286-62-3 >90%
1mg
£37.00 2025-02-09
Enamine
EN300-101839-0.5g
2,1,3-benzoxadiazole-5-carbonitrile
54286-62-3 95%
0.5g
$241.0 2023-10-28
Apollo Scientific
OR6422-1g
2,1,3-Benzoxadiazole-5-carbonitrile
54286-62-3 98%
1g
£98.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
088578-1g
2,1,3-Benzoxadiazole-5-carbonitrile
54286-62-3
1g
4648.0CNY 2021-07-05
Alichem
A019092729-1g
Benzo[c][1,2,5]oxadiazole-5-carbonitrile
54286-62-3 95%
1g
$400.00 2023-09-01
Chemenu
CM162026-5g
2,1,3-Benzoxadiazole-5-carbonitrile
54286-62-3 95%
5g
$763 2021-06-17
Key Organics Ltd
AS-9289-10MG
2,1,3-benzoxadiazole-5-carbonitrile
54286-62-3 >90%
10mg
£63.00 2025-02-09
Enamine
EN300-101839-10.0g
2,1,3-benzoxadiazole-5-carbonitrile
54286-62-3
10g
$1471.0 2023-06-10
TRC
B067665-500mg
2,1,3-Benzoxadiazole-5-carbonitrile
54286-62-3
500mg
$ 295.00 2022-06-07

2,1,3-Benzoxadiazole-5-carbonitrile 関連文献

2,1,3-Benzoxadiazole-5-carbonitrileに関する追加情報

Comprehensive Overview of 2,1,3-Benzoxadiazole-5-carbonitrile (CAS No. 54286-62-3): Properties, Applications, and Innovations

2,1,3-Benzoxadiazole-5-carbonitrile (CAS No. 54286-62-3) is a heterocyclic organic compound featuring a fused benzoxadiazole ring system with a cyano substituent at the 5-position. This structurally unique molecule has garnered significant attention in pharmaceutical, agrochemical, and materials science research due to its versatile reactivity and functional properties. The benzoxadiazole core is known for its electron-withdrawing characteristics, making derivatives like this compound valuable intermediates in synthetic chemistry.

Recent studies highlight the growing demand for nitrogen-containing heterocycles in drug discovery, with 2,1,3-Benzoxadiazole-5-carbonitrile serving as a key building block for bioactive molecules. Its cyano group enhances molecular interactions, enabling applications in fluorescence probes and optoelectronic materials. Researchers are particularly interested in its potential for designing high-performance organic semiconductors, aligning with the global push for sustainable energy solutions.

From an industrial perspective, the compound’s synthesis and scalability are critical topics. Optimized routes involving palladium-catalyzed cross-coupling or cyclization reactions have been explored to improve yield and purity. Environmental considerations also drive innovations in green chemistry approaches, such as solvent-free reactions or catalytic systems minimizing waste generation.

In the context of user-searched queries, common questions include: *"What are the spectroscopic properties of 2,1,3-Benzoxadiazole-5-carbonitrile?"* and *"How is this compound used in OLED technology?"* Analytical data reveals strong UV-Vis absorption peaks near 300–350 nm, while its emission spectra suit applications in luminescent materials. The compound’s role in organic light-emitting diodes (OLEDs) stems from its ability to facilitate electron transport, a hot topic in display technology advancements.

Safety and handling protocols for CAS No. 54286-62-3 adhere to standard laboratory practices, though it is not classified under hazardous categories. Storage recommendations emphasize protection from moisture and light to maintain stability. Regulatory compliance varies by region, but the compound currently faces no restrictive classifications, supporting its broad utilization in R&D.

Emerging trends link benzoxadiazole derivatives to anticancer agent development, with researchers investigating their kinase inhibition potential. Patent analyses show a rise in filings incorporating this scaffold, reflecting its commercial relevance. Additionally, computational studies (DFT calculations) predict its reactivity patterns, aiding rational molecular design—a frequently searched topic among computational chemists.

In summary, 2,1,3-Benzoxadiazole-5-carbonitrile exemplifies the intersection of fundamental chemistry and cutting-edge applications. Its adaptability across disciplines—from medicinal chemistry to advanced materials—positions it as a compound of enduring scientific and industrial interest. Future directions may explore its utility in bioconjugation or catalysis, further expanding its impact.

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Amadis Chemical Company Limited
(CAS:54286-62-3)2,1,3-Benzoxadiazole-5-carbonitrile
A830082
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):338.0/961.0/1624.0